molecular formula C15H19NO3 B3181869 1-(8-(3-Methoxypropoxy)isoquinolin-6-yl)ethanol CAS No. 1415559-74-8

1-(8-(3-Methoxypropoxy)isoquinolin-6-yl)ethanol

Cat. No.: B3181869
CAS No.: 1415559-74-8
M. Wt: 261.32 g/mol
InChI Key: PXCWFFJYUGGCOD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(8-(3-Methoxypropoxy)isoquinolin-6-yl)ethanol involves several steps, typically starting with the preparation of the isoquinoline core. The synthetic route often includes the following steps:

Chemical Reactions Analysis

1-(8-(3-Methoxypropoxy)isoquinolin-6-yl)ethanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydride, alkyl halides.

Major products formed from these reactions include ketones, aldehydes, alcohols, and amines.

Scientific Research Applications

1-(8-(3-Methoxypropoxy)isoquinolin-6-yl)ethanol has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(8-(3-Methoxypropoxy)isoquinolin-6-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

1-(8-(3-Methoxypropoxy)isoquinolin-6-yl)ethanol can be compared with other similar compounds, such as:

    1-(8-(3-Methoxypropoxy)isoquinolin-6-yl)methanol: Similar structure but with a methanol group instead of ethanol.

    1-(8-(3-Methoxypropoxy)isoquinolin-6-yl)amine: Similar structure but with an amine group instead of ethanol.

    1-(8-(3-Methoxypropoxy)isoquinolin-6-yl)ketone: Similar structure but with a ketone group instead of ethanol.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[8-(3-methoxypropoxy)isoquinolin-6-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-11(17)13-8-12-4-5-16-10-14(12)15(9-13)19-7-3-6-18-2/h4-5,8-11,17H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCWFFJYUGGCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C2C=NC=CC2=C1)OCCCOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901211875
Record name 6-Isoquinolinemethanol, 8-(3-methoxypropoxy)-α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901211875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415559-74-8
Record name 6-Isoquinolinemethanol, 8-(3-methoxypropoxy)-α-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415559-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Isoquinolinemethanol, 8-(3-methoxypropoxy)-α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901211875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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